molecular formula C10H22N2 B1277024 N-Cyclohexyl-N'-ethyl-1,2-ethanediamine CAS No. 41239-36-5

N-Cyclohexyl-N'-ethyl-1,2-ethanediamine

Cat. No.: B1277024
CAS No.: 41239-36-5
M. Wt: 170.3 g/mol
InChI Key: YVWCJMITLSXEQB-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-ethyl-1,2-ethanediamine is a chemical compound that belongs to the family of ethylenediamine derivatives. It is a colorless liquid with a faint odor and is commonly used in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C10H22N2, and it has a molecular weight of 170.3 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N’-ethyl-1,2-ethanediamine typically involves the reaction of cyclohexylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires careful temperature and pressure control to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of N-Cyclohexyl-N’-ethyl-1,2-ethanediamine may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity N-Cyclohexyl-N’-ethyl-1,2-ethanediamine .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-N’-ethyl-1,2-ethanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cyclohexyl-N’-ethyl-1,2-ethanediamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

  • N-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine
  • N-Cyclohexyl-N’-methyl-1,2-ethanediamine
  • N-Cyclohexyl-N’-propyl-1,2-ethanediamine

Comparison: N-Cyclohexyl-N’-ethyl-1,2-ethanediamine is unique due to its specific ethyl substitution on the ethylenediamine backbone, which imparts distinct chemical and physical properties. Compared to its similar compounds, it may exhibit different reactivity, solubility, and binding affinity to molecular targets, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

N'-cyclohexyl-N-ethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-2-11-8-9-12-10-6-4-3-5-7-10/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWCJMITLSXEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428257
Record name N-Ethyl-N'-cyclohexyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41239-36-5
Record name N-Ethyl-N'-cyclohexyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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